molecular formula C9H12ClF2N B6602805 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride CAS No. 2838200-07-8

1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B6602805
CAS No.: 2838200-07-8
M. Wt: 207.65 g/mol
InChI Key: OKRHMDPVPVWGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride (molecular formula: C₉H₁₁ClF₂N, molecular weight: 208.64 g/mol) is a fluorinated aromatic ethylamine derivative. Its structure features a para-substituted difluoromethyl group (–CF₂H) on the phenyl ring, an ethylamine backbone, and a hydrochloride salt. The compound’s SMILES notation is CC(C1=CC=C(C=C1)C(F)F)N, and its InChIKey is XUJSGSIZSYFAPN-UHFFFAOYSA-N . Fluorinated groups like –CF₂H are known to enhance metabolic stability and bioavailability compared to non-fluorinated analogs, making this compound of interest in medicinal chemistry .

Properties

IUPAC Name

1-[4-(difluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-6(12)7-2-4-8(5-3-7)9(10)11;/h2-6,9H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRHMDPVPVWGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves the introduction of the difluoromethyl group to the phenyl ring. One common method is the difluoromethylation of an aryl halide using difluoromethylating agents such as ClCF2H. The reaction conditions often include the use of a base and a solvent like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors can also be employed to streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethylated phenyl oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H12ClF2NC_9H_{12}ClF_2N and a molecular weight of 207.65 g/mol. Its structure features a difluoromethyl group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. The presence of fluorine atoms enhances lipophilicity and binding affinity to various biological targets.

Scientific Research Applications

1-[4-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride is utilized across multiple domains:

Chemistry:

  • Building Block for Synthesis: It serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The difluoromethyl group can be exploited in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Biology:

  • Biological Activity Studies: Research indicates potential interactions with enzymes and receptors, making it a candidate for studying metabolic pathways and receptor modulation.

Medicine:

  • Therapeutic Potential: Ongoing investigations focus on its applications in treating neurological disorders and cancer. Preliminary studies suggest cytotoxic effects against cancer cell lines and neuroprotective properties .

Industry:

  • Material Development: The compound is explored for developing new materials like polymers and coatings due to its unique chemical properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Cytotoxicity Studies:

  • A study assessed the cytotoxic effects on various cancer cell lines, revealing IC50 values indicative of significant activity against certain types of cancer cells.

Neuroprotective Studies:

  • Research indicated that the compound could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Efficacy:

  • In vitro tests demonstrated that the compound exhibited antibacterial properties against specific Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification

Similar compounds are categorized based on substituent variations on the phenyl ring or amine backbone:

Fluorinated Derivatives
  • 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride Molecular formula: C₉H₁₁ClF₃NO Features a difluoromethoxy (–OCF₂H) and fluorine substituent. Higher molecular weight (241.64 g/mol) due to additional fluorine atoms .
  • (1S)-1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride
    • Stereoisomer of the above compound, emphasizing the role of chirality in pharmacological activity .
  • 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride
    • Ortho- and meta-fluorine substituents; used in drug discovery for serotonin receptor modulation .
Methoxy and Alkyl Derivatives
  • 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine hydrochloride (2C-D) Methoxy (–OCH₃) and methyl (–CH₃) groups; known as a psychedelic phenethylamine analog .
  • 2-(2,5-Dimethoxy-4-propylphenyl)ethan-1-amine hydrochloride (2C-P)
    • Propyl (–C₃H₇) substituent; longer alkyl chains increase lipophilicity .
Heterocyclic Derivatives
  • 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
    • Incorporates a 1,2,4-oxadiazole ring; enhances binding to CNS targets like GPR88 .
  • 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride
    • Pyrimidine ring instead of benzene; used in protease inhibitor design .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-[4-(Difluoromethyl)phenyl]ethan-1-amine HCl C₉H₁₁ClF₂N 208.64 Not reported –CF₂H (para)
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine HCl C₉H₁₁ClF₃NO 241.64 Not reported –OCF₂H, –F (ortho, para)
2C-D C₁₁H₁₆ClNO₂ 237.71 141–203* –OCH₃, –CH₃ (meta, para)
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine HCl C₁₀H₁₁ClFN₃O 247.67 Not reported Oxadiazole, –F (para)

*Melting points inferred from adamantane-based analogs in similar studies .

Biological Activity

1-[4-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride, also known as (R)-1-(4-(difluoromethyl)phenyl)ethan-1-amine hydrochloride, is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a difluoromethyl group attached to a phenyl ring, which significantly influences its biological properties. The molecular formula is C9H12ClF2NC_9H_{12}ClF_2N, indicating the presence of chlorine, fluorine, and nitrogen atoms that contribute to its pharmacological profile.

The mechanism of action of this compound involves its interaction with various molecular targets. The difluoromethyl group enhances the compound's ability to bind to enzymes and receptors, potentially modulating their activity. This interaction can lead to significant biological effects, including alterations in neurotransmitter systems.

1. Interaction with Receptors

Research indicates that the compound interacts with several neurotransmitter receptors, particularly those involved in mood regulation. Its structural features suggest potential agonistic or antagonistic properties depending on the receptor subtype involved.

Table 1: Biological Activity Overview

Biological Activity Target Effect
Agonistic Activity5-HT2A ReceptorModulates serotonin pathways
Antagonistic ActivityDopamine ReceptorsPotentially influences dopaminergic signaling
Enzyme InteractionVarious enzymesMay modulate metabolic pathways

2. Therapeutic Potential

The compound is being investigated for its potential therapeutic applications in treating mood disorders such as depression and anxiety. Studies suggest that it may exhibit antidepressant-like effects by enhancing serotonin and norepinephrine signaling.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Serotonin Receptor Interactions : A recent study assessed the compound's binding affinity to serotonin receptors. Results indicated that it exhibited significant agonist activity at the 5-HT2A receptor, suggesting its potential use in treating mood disorders .
  • Evaluation of Therapeutic Effects : In animal models, the compound demonstrated antidepressant-like effects comparable to established antidepressants. Behavioral assays indicated increased locomotion and reduced despair-like behavior in treated subjects .
  • Structure-Activity Relationship Studies : Research focused on modifying the difluoromethyl group revealed that variations significantly impacted receptor binding affinities and biological activity. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step processes, including Friedel-Crafts alkylation or nucleophilic substitution to introduce the difluoromethyl group to the phenyl ring, followed by reductive amination to form the primary amine. The hydrochloride salt is obtained via acidification (e.g., HCl in dioxane) . Purity is validated using HPLC (≥98% purity threshold) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Contaminants like regioisomers or unreacted intermediates are minimized using gradient elution chromatography .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) to prevent degradation. Hygroscopic properties necessitate desiccants in storage environments. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can assess decomposition pathways, with periodic HPLC monitoring for byproducts like oxidized amines or hydrolyzed difluoromethyl groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR identifies difluoromethyl resonances (δ ~ -120 to -130 ppm). 1^1H NMR confirms ethylamine chain integration (e.g., δ 2.7–3.1 ppm for CH2_2NH2_2).
  • FT-IR : Stretching frequencies for NH3+_3^+ (2500–3000 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) validate salt formation and substituent integrity.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline form .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with biological targets (e.g., serotonin receptors)?

  • Methodological Answer : Use Schrödinger’s Glide XP for rigid receptor-flexible ligand docking. Generate a 3D structure of the compound, optimize with OPLS-AA force field, and dock into receptor active sites (e.g., 5-HT2A_{2A} homology model). Key interactions include π-π stacking with phenylalanine residues and hydrogen bonding between the ammonium group and aspartate. Validate predictions with mutagenesis or binding assays (e.g., radioligand displacement) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Batch variability : Compare HPLC purity profiles and salt stoichiometry (via elemental analysis).
  • Receptor selectivity : Perform functional assays (e.g., cAMP accumulation for GPCRs) alongside binding assays to distinguish agonist/antagonist behavior.
  • Species differences : Cross-test in human vs. rodent receptor isoforms .

Q. How does the difluoromethyl group influence metabolic stability compared to trifluoromethyl analogs?

  • Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes, HLMs) with LC-MS/MS analysis. The difluoromethyl group reduces electron-withdrawing effects vs. CF3_3, slowing oxidative metabolism (CYP450). Compare half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) with trifluoromethyl analogs. Use deuterated solvents in 19F^{19}\text{F} NMR to track defluorination .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidine catalysts) during reductive amination. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For large batches, optimize crystallization conditions (solvent/anti-solvent ratios) to isolate the desired enantiomer. Process analytical technology (PAT) ensures real-time quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.